Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Synthesis and characterization of bio-based transesterification catalysts for green 3D-printable dynamic photopolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00989K
To strive towards high-performance polymers with better sustainability, classical thermosets have to be replaced by materials that are recyclable, repairable or reusable whilst still retaining their excellent mechanical properties. The use of dynamic covalent polymers is one strategy to meet this ambitious aim. Herein, we synthesized organic phosphates derived from bio-based precursors, which efficiently promoted bond exchange reactions between hydroxyl ester links at elevated temperature. The new catalysts were obtained at high yields and were readily soluble in various commercially available photoreactive resins. However, in aiming at the preparation of fully bio-based dynamic photopolymers, the new catalysts were introduced in acrylated linseed oil (AELO). To reduce the viscosity and improve the printability of the AELO resin, acrylated eugenol (AEUG) was synthesized and added to the formulation as a bio-derived reactive diluent. The high cure rate and low viscosity of the resins enabled the fabrication of complex 3D objects via vat photopolymerization 3D printing. Once photocured, the 3D-printed photopolymers comprised ample –OH and ester moieties, which underwent thermo-activated transesterification in the presence of the new catalysts. In particular, photocured networks containing AELO and AEUG in a 1 : 1 weight ratio and 5 wt% of a eugenol-based phosphate exhibited high thermal stability (>200 °C) and were able to relax 63% of the original stress within 65 min at 180 °C. The related elastic material recovery was then exploited to thermally heal and re-shape 3D-printed objects, giving rise to the efficiency and versatility of the newly developed dynamic photopolymers.
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New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00893B
Methylene-separated bis(thieno[3,2-b]pyrroles) and thieno[3,2-b]pyrrolopyrroles synthesized for the first time react with NBS and Br2 to form polymeric materials insoluble in organic solvents. Several synthesized polymers have been investigated as cathode materials in potassium-ion batteries and demonstrated promising electrochemical performances.
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Monomer-controlled self-switchable polymerization: a metal-free strategy for synthesizing multiblock copolymers from epoxides, O-phthalaldehyde, and CO2†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01035J
Advances in chemoselective ring-opening polymerization have enabled the preparation of copolymers with precisely controlled chain structures. However, the building blocks for sequence-controlled polymers are mostly limited to polyether, polycarbonate and polyester. Therefore, it is very desirable to incorporate new classes of polymer segments into chemoselective or self-switchable copolymerization systems, thus opening avenues to a wide variety of structurally and functionally diverse copolymers. Polyacetal is an important class of degradable polymer with high strength and thermal stability and is an interesting segment for use in block copolymers. However, the utilization of polyacetal in sequence-controlled self-switchable copolymerization is still under-explored. Herein, using a Lewis pair of triethylborane and tetrabutylammonium chloride, we succeeded in incorporating polyacetal into various block copolymers through a monomer-controlled self-switchable polymerization. Specifically, from comonomers of epoxides, o-phthalaldehyde and carbon dioxide, the self-switchable polymerization delivers diverse sequences composed of polyacetal, polyether and polycarbonate. At the same time, it facilitates the easy control of the sequence and content in the block copolymers, allowing the convenient preparation of ABC and ABAC block copolymers. In addition, the self-switchable strategy is amenable to various types of epoxides. Facilitated by the fine tuning of the polymer microstructure, the thermal properties of the polymers could be further adjusted.
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Photo-responsive disassembly of supramolecular polymer bottlebrushes in water†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00963G
We report the 5-step synthesis and self-assembly of an azobenzene-bisurea sticker flanked by two alkyl spacers and poly(ethylene oxide) arms. In the trans-azobenzene configuration, long nano-cylinders can be obtained by first molecularly dissolving the polymer in DMSO, followed by the slow addition of water. The addition of water triggers 1D self-assembly through a combination of strong, cooperative H-bonding between urea motifs and hydrophobic effects. UV-light irradiation triggers the photo-isomerization of azobenzene units into their non-planar cis configuration, rapidly and irreversibly disrupting the photo-responsive assemblies.
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Multi-responsive nanogels with tunable orthogonal reversible covalent (TORC) core-crosslinks for AND-gate controlled release†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00922J
Smart, multi-stimuli-responsive nanogels that possess dynamic covalent bonds (DCBs) exhibit reversibility under equilibrium conditions allowing for controlled disassembly and release of cargo. These nanomaterials have innumerable applications in areas including drug delivery, sensors, soft actuators, smart surfaces, and environmental remediation. In this work, we implement one-pot, photo-controlled atom transfer radical polymerization-induced self-assembly (PhotoATR-PISA), mediated by UV light (λ = 365 nm) and parts per million (ppm) levels (ca. <20 ppm) of a copper(II) bromide catalyst, to fabricate dual crosslinked, polymeric nanogels with tunable orthogonal reversible covalent (TORC-NGs) core-crosslinks (CCLs). These TORC-NGs were crosslinked efficiently via coumarin photodimerization which occured simultaneously during polymerization using coumarin-functionalized methacrylate crosslinkers (CouMA). At the same time, crosslinking of nanocarriers with N,N-cystamine bismethacrylamide (CBMA) introduced orthogonal, redox-responsive, disulfide CCLs. Furthermore, incoproration of poly(glycidyl methacrylate) (PGMA) core-forming segments provided a simple handle for switchable solubility through acid-catalyzed ring-opening hydrolysis of pendant epoxide groups. In this way, the kinetics of release were tailored by the pH of the surrounding media. Thus, these TORC-NG systems showed coupled pH-, redox- and photo-responsive controlled release and disassembly behavior with full release of cargo only observed in the right sequence of stimuli and only when all three are utilized. The multi-stimuli-responsive nature of these TORC-NGs was successfully utilized herein for the controlled encapsulation and on-demand AND-gate release of hydrophobic Nile Red fluorescent reporters used as drug simulants. Various TORC-NG morphologies were synthesized in this report including nanosphere, worm-like and tubesome NGs showing variable release characteristics.
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Levoglucosan and levoglucosenone as bio-based platforms for polymer synthesis
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01019H
Levoglucosan (LGA) and levoglucosenone (LGO) are compounds readily obtained from biomass via pyrolysis of cellulose and represent a renewable pathway to prepare monomeric building blocks to synthesise polymeric materials. LGO is available on industry scale through the production of Cyrene™ via the Furacell™ process. This review examines the literature in this field while providing a future outlook on the use of these compounds in materials synthesis. A variety of LGA and LGO-based polymers are presented, including condensation polymers such as polyesters, polysaccharides via ring opening polymerization, metathesis based polymers and photopolymerized thermosets. The materials properties as well as the sustainability and environmental impact of these syntheses is discussed.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90141F
The first page of this article is displayed as the abstract.
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Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90140H
A graphical abstract is available for this content
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Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90145A
A graphical abstract is available for this content
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Ring opening polymerization and copolymerization for polyester and polycarbonate formation by a diamino-bis(phenolate) chromium(iii) catalyst†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01114C
The diamino-bis(phenolate) chromium(III) complex, CrCl[L], 1 where [L] = dimethylaminoethylamino-N,N-bis(2-methylene-4,6-tert-butylphenolate) when pre-contacted with cocatalyst, bis(triphenylphosphine)iminium chloride, formed the bis(triphenylphosphine)iminium chromium(III) dichloride ate complex, 2. Complex 2 shows good activity for the ring-opening polymerization (ROP) of rac-lactide (rac-LA) and ε-caprolactone (ε-CL), ring-opening copolymerization (ROCOP) of cyclohexene oxide (CHO) and phthalic anhydride (PA), ROCOP of epoxides and CO2, and synthesis of terpolymers containing polylactide or polycaprolactone, polycarbonate, and polyester segments. For example, polyester-b-polycarbonates can be obtained through controlled ROCOP of PA and CHO, giving moderate molar mass polymers with narrow dispersity (e.g. Mn = 8.7 kg mol−1 and Đ = Mw/Mn = 1.14), followed by addition of CO2 to generate polycarbonate chains and an increase in Mn to 17.6 kg mol−1 with Đ = 1.13.
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Selective dye adsorption by pH modulation on chemically modified nanopolyaniline by N-grafting of maleic acid†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00968H
Dyes are potential pollutants in water due to their non-degradable nature and stability toward oxidizing agents and light. Among all the techniques available for the removal of dyes, the adsorption method is attracting the interest of researchers worldwide owing to its advantages, for instance, inexpensiveness, high efficiency and ease of synthesis. In this work, the emeraldine base form of polyaniline (EBPANI) was used as a nucleophile to synthesize polyaniline grafted maleic acid (PANI-g-MA) adsorbent, which was used to adsorb dyes selectively from wastewater upon modulation of the pH. The prepared grafted polymer was analysed using characterization techniques including transmission electron microscopy (TEM), scanning electron microscopy (SEM), X-ray diffraction (XRD), and Fourier transform infrared (FTIR) spectroscopy. PANI-g-MA demonstrated the adsorption of cationic and anionic dyes selectively at different pH values owing to the availability of different charges. The maximum adoption capacity for methylene blue (MB) dyes was found to be 181.81 mg g−1. The adsorption parameters, such as adsorbent dose, pH, temperature, initial dye concentration and contact time, along with the kinetics and thermodynamic parameters (ΔG°, ΔH°, ΔS°), were evaluated for potential application in the real world. The Langmuir isotherm model is best suited to explain this adsorption process. This type of adsorption follows pseudo-second-order kinetics.
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Thermoresponsive property of poly(N,N-bis(2-ethoxyethyl)acrylamide) and its multiblock copolymers with poly(N,N-dimethylacrylamide) prepared by hydrosilylation-promoted group transfer polymerization†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01032E
Poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm), a new thermoresponsive polyacrylamide, has been studied from the perspectives of synthesis and thermal phase transition. PEOEAm without any initiator residue at the chain end was synthesized via hydrosilylation-promoted group transfer polymerization (GTP) to exclude the effect of polymer end groups on the thermoresponsive properties of the polymer. To extend thermoresponsive PEOEAm to its copolymer systems, the GTP tendency of EOEAm was evaluated and compared with that of N,N-dimethylacrylamide (DMAm). There exists a significant difference between the polymerization reactivities of EOEAm and DMAm, and this difference was applied to realize the random group transfer copolymerization (GTcoP) of EOEAm (“A” unit) and DMAm (“B” unit) for the one-pot synthesis of a BA-block copolymer. A series of block copolymer architectures, such as AB-, ABA-, BAB-, and BABA-block copolymers, were similarly prepared. The thermoresponsive properties of the block copolymers were evaluated by measuring the cloud-point temperature and hydrodynamic radius of their aqueous solutions.
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Exploring effects of polymeric stabiliser molecular weight and concentration on emulsion production via stirred cell membrane emulsification†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00948C
The impact of polymer emulsifier diffusion rates and droplet formation kinetics are critical for effective control of emulsion droplet size and stability during the membrane emulsification process. It is expected that the molecular weight of a polymer stabiliser will play a significant role in the resultant emulsion due to the low energy nature of the emulsion formation mechanism and dependence on emulsifier diffusion inherent in a membrane emulsification system. Dodecane in water emulsions were formed via membrane emulsification at various concentrations and molecular weights of a polyvinyl alcohol polymer. Emulsion attributes were quantified via laser diffraction and optical microscopy over time. These data were then related to the diffusion time of polymers of different molecular weight at various concentrations via pendent droplet tensiometry. It was found that molecular weight of a polymeric stabiliser and subsequent diffusion to the interface have a significant impact on droplet size, dispersity and stability. Larger polymeric stabilisers were slower to diffuse to the interface, resulting in highly stable larger droplets, while smaller polymers quickly adsorbed to the interface but offered limited steric stabilisation and thus resulted in significant droplet coalescence. Combination of both high and low molecular weight polymers as stabilisers was observed to result in emulsions of low dispersity and controllable sizes for extremely low concentration of polymer.
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Efficient all polymer active layers with long-range ordered 1D p–n nanoheterojunctions confirmed by TEM tomography†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00718A
Achieving precise control over the 3D morphology of the active layer in all-polymer solar cells (APSCs) is crucial for improving power conversion efficiency and stability. The ideal configuration involves a vertically aligned p–n nanoheterojunction with a 10–20 nm exciton diffusion length, but the inherent freedom of polymer chains poses challenges due to their stochastic nature. Extensive exploration of spatial analytical techniques, from molecular to macroscale levels, is also needed to reveal the polymer behavior governing the active layers. Meanwhile, halogenated solvents are used for high-efficiency APSC fabrication due to their favorable solubility with each polymer component. However, recent efforts aim to harness non-halogenated solvents, mitigating toxicity and environmental hazards. Here, we explore the generation of uniform thin film morphologies based on solution-processable crystallization-driven polymer assemblies. Pre-assembled n-type crystalline nanowires (NWs) via heating and cooling solutions of non-halogenated 1,2,4-trimethylbenzene formed very well-aligned, uniform thin film structures with well-dissolved noncrystalline p-type polymers and showed efficiency comparable to the performance of thin films prepared with chlorobenzene (CB) halogenated solvent. X-ray scattering and transmission electron microtomography confirm organized, long-range aligned one-dimensional NWs with closely interfaced p–n nanoheterojunctions through strong intra- and inter-polymeric π-stacking interactions. Notably, the resulting thin film morphology resembles that of blended film casting with CB. Significantly, the long-term stability of the crystalline NWs-based thin film morphology under light exposure surpasses that of blend films due to robust intermolecular packing in the NWs.
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Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90142D
A graphical abstract is available for this content
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Orthogonal polymerization of aziridine with cyclic carbonates for constructing amphiphilic block copolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01045G
Herein, we describe a novel strategy for synthesizing amphiphilic block copolymers, comprising acidified polyamine and polycarbonate segments, by the orthogonal polymerization of aziridine and cyclic carbonates. Controlled experiments revealed that the cationic ring-opening polymerization (ROP) of aziridine and the anionic ROP of cyclic carbonates proceeded simultaneously to accomplish chain propagation.
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Lipoic acid-based vitrimer-like elastomer†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00883E
Dynamic covalent networks (DCNs) are materials that feature reversible bond formation and breaking, allowing for self-healing and recyclability. To speed up the bond exchange, significant amounts of catalyst are used, which creates safety concerns. To tackle this issue, we report the synthesis of a lipoic acid-based vitrimer-like elastomer (LAVE) by combining (i) ring-opening polymerization (ROP) of lactones, (ii) lipoic acid modification of polylactones, and (iii) UV crosslinking. The melting temperature (Tm) of LAVE is below room temperature, which ensures the elastic properties of LAVE at service temperature. By carefully altering the network, it is possible to tune the Tm, as well as the mechanical strength and stretchability of the material. An increase in polylactone chain length in LAVE was found to increase strain at break from 25% to 180% and stress at break from 0.34 to 1.41 MPa. The material showed excellent network stability under cyclic strain loading, with no apparent hysteresis. The introduction of disulfide bonds allows the material to self-heal under UV exposure, extending its shelf life. Overall, this work presents an environmentally friendly approach for producing a sustainable elastomer that has potential for use in applications such as intelligent robots, smart wearable technology, and human–machine interfaces.
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Side-chain meta[6]cycloparaphenylene-based nanoring-containing polymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01058A
We report the first controlled polymerization of the norbornene-functionalized meta[6]cycloparaphenylene (m[6]CPP) monomer through ring-opening metathesis polymerization (ROMP). The m[6]CPP nanohoop is incorporated as a pendant motif away from the polymer backbone. The intrinsic unique photophysical properties of m[6]CPP are largely retained when it is converted into a polymer. This work represents a convergence of precise organic synthesis and macromolecular chemistry toward functional carbon-based materials.
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An effective approach for the preparation of epoxy vitrimers by in situ formation of dynamic and permanent linkages in a one-pot curing reaction†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00957B
This work reports a catalyst-free epoxy vitrimer, which was prepared using one-pot thermally-induced reactions similar to the conditions applied to conventional epoxy resins. With a Meldrum's acid functionalized aniline compound (MAMA) as a curing agent for the epoxy compounds, in situ formation of dynamic ester bonds and permanent tertiary amine linkages in the crosslinked networks are achieved by using ketene/–OH and amine/epoxy addition reactions, respectively. The tertiary amine groups have a significant catalytic effect on the transesterification of the dynamic ester bonds, meaning that the vitrimer could be recycled and reprocessed without additional catalysts. Moreover, the thermal and mechanical properties of the vitrimer are comparable to the properties of the conventional aromatic amine-cured bisphenol-A epoxy resin. Both the preparation conditions and properties of the obtained vitrimer are comparable to the conventional epoxy resins.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90144K
The first page of this article is displayed as the abstract.
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10492
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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